molecular formula C35H41ClN4O4 B1312713 Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester CAS No. 587881-28-5

Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester

カタログ番号: B1312713
CAS番号: 587881-28-5
分子量: 617.2 g/mol
InChIキー: DCSJTRHNJQALDQ-SSEXGKCCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C35H41ClN4O4 and its molecular weight is 617.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Carbamic acid derivatives, particularly those based on quinazoline and quinazolinone structures, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Carbamic acid, [3-[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropylamino]propyl]-, 1,1-dimethylethyl ester , is a complex hybrid that may exhibit multiple pharmacological properties.

Chemical Structure and Synthesis

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Quinazoline core : Known for various pharmacological effects including anticancer and anti-inflammatory properties.
  • Carbamic acid moiety : Often associated with acetylcholinesterase inhibition, potentially useful in treating neurodegenerative diseases.

Synthesis typically involves the reaction of appropriate quinazoline derivatives with carbamic acid esters under controlled conditions to yield the desired hybrid compound.

Anticancer Activity

Recent studies indicate that quinazoline-based compounds possess significant anticancer properties. For instance, derivatives have shown activity against various cancer cell lines with IC50 values ranging from 0.36 to 40.90 μM. The specific compound under discussion may similarly inhibit cancer cell proliferation through mechanisms involving EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor) pathways .

Anti-Acetylcholinesterase Activity

The carbamic acid structure suggests potential as an acetylcholinesterase inhibitor. Such activity is crucial for developing treatments for Alzheimer's disease and other cognitive disorders. Preliminary data indicate that similar compounds exhibit high inhibitory activity against acetylcholinesterase, which could position this compound as a candidate for further neuropharmacological studies .

Anti-inflammatory Properties

Quinazoline derivatives are noted for their anti-inflammatory effects. The presence of specific substituents can enhance these properties by modulating the interaction with COX enzymes (cyclooxygenases). This compound's structure suggests it may also inhibit COX-1 and COX-2, leading to reduced inflammation .

Structure-Activity Relationship (SAR)

The biological activity of carbamic acid derivatives is heavily influenced by their structural components. Studies have shown that bulky substituents on the quinazoline ring can enhance potency against specific targets. For example, compounds with additional aromatic groups or aliphatic chains often demonstrate improved efficacy in inhibiting cancer cell lines and enzymes related to inflammation .

Case Studies

A notable study synthesized a series of quinazolinone-based hybrids and evaluated their biological activities:

  • Compound 10 exhibited the highest EGFR inhibitory profile (63% inhibition) compared to standard drugs like erlotinib.
  • Compound 19 was highlighted for its superior anti-inflammatory activity among tested hybrids .

Data Tables

Compound Activity IC50 (μM) Reference
Compound 10EGFR Inhibition0.36
Compound 19Anti-inflammatory<10
CarbamateAcetylcholinesterase InhibitionHigh

科学的研究の応用

Acetylcholinesterase Inhibition

One of the primary applications of this compound is as an acetylcholinesterase inhibitor . Research indicates that derivatives of quinolinyl carbamic acid esters demonstrate potent antiacetylcholinesterase activity, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease and other forms of dementia. These compounds can potentially enhance cholinergic transmission by inhibiting the breakdown of acetylcholine, thereby improving cognitive function in affected patients .

Treatment of Neurological Disorders

The compound has shown promise in the treatment and prevention of various neurological disorders, including:

  • Alzheimer's disease
  • Senile dementia
  • Memory disturbances
    These therapeutic effects are attributed to the compound's ability to modulate neurotransmitter levels and improve synaptic function .

Dual EGFR/VEGFR-2 Tyrosine Kinase Inhibition

Recent studies have investigated the dual inhibition properties of carbamic acid derivatives in targeting both epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinases. This dual inhibition is crucial for developing anticancer therapies as it may hinder tumor growth and angiogenesis .

Case Study: Alzheimer's Disease Treatment

A study focused on a series of substituted carbamic acid quinolinyl esters demonstrated their efficacy as antiacetylcholinesterase agents. The compounds were synthesized and evaluated for their inhibitory activity against acetylcholinesterase, showing significantly higher potency compared to existing treatments like donepezil and galanthamine. The results indicated that these novel compounds could provide better therapeutic outcomes for Alzheimer's patients .

Research on Tyrosine Kinase Inhibition

Another investigation into carbamic acid derivatives revealed their potential as dual inhibitors of EGFR and VEGFR-2. The study highlighted that these compounds could effectively reduce cell proliferation in cancer cell lines, providing a new avenue for cancer therapy development .

Data Tables

Application AreaMechanism of ActionPotential Benefits
Acetylcholinesterase InhibitionInhibition of acetylcholine breakdownImproved cognitive function in dementia
Neurological DisordersModulation of neurotransmitter levelsTreatment for Alzheimer's and related disorders
Cancer TherapyDual inhibition of EGFR and VEGFR-2Reduced tumor growth and angiogenesis

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and how can yield be optimized?

The synthesis of carbamic acid derivatives typically involves multi-step reactions, including condensation, esterification, and protection/deprotection strategies. For example, quinazolinyl intermediates (as in the target compound) can be synthesized via one-pot three-component reactions using isatin derivatives, aldehydes, and ammonium acetate, followed by functionalization with carbamate groups . Yield optimization requires careful control of reaction parameters (e.g., temperature, solvent polarity) and purification via column chromatography or recrystallization. Evidence from analogous compounds suggests that tert-butyl ester protection enhances stability during synthesis .

Q. How should this compound be characterized using spectroscopic and chromatographic methods?

  • Spectroscopy : Use 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm stereochemistry and functional groups (e.g., tert-butyl ester at δ ~1.4 ppm, quinazolinyl protons at δ 7.0–8.5 ppm). IR can validate carbonyl stretches (e.g., C=O at ~1700 cm1^{-1}) .
  • Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment. GC-MS is suitable for volatile derivatives, as demonstrated in studies of carbamic acid esters .

Advanced Research Questions

Q. How can molecular docking studies elucidate its interaction with biological targets (e.g., ion channels or enzymes)?

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. The quinazolinyl and benzoyl groups may interact with hydrophobic pockets, while the carbamate could form hydrogen bonds.
  • Validation : Compare binding scores with known inhibitors (e.g., retigabine for KCNQ4 ion channels ). Validate using mutagenesis or competitive binding assays. Docking protocols should account for solvent effects and flexible side chains .

Q. What methodologies are effective for evaluating its anticancer activity and resolving contradictions in biological data?

  • In vitro assays : Use MTT or apoptosis assays (e.g., Annexin V staining) on cancer cell lines. Carbamic acid derivatives like isorhamnetin analogs show broad antitumor activity via ROS induction .
  • Orthogonal validation : If conflicting results arise (e.g., ion channel modulation vs. cytotoxicity ), employ siRNA knockdown or isoform-specific inhibitors to isolate mechanisms.

Q. How can in silico tools predict its ADME properties and metabolic stability?

  • ADME prediction : Use SwissADME or ADMETlab to estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 metabolism. The tert-butyl ester may enhance lipophilicity (logP >3) but reduce solubility .
  • Metabolic stability : Simulate Phase I/II metabolism (e.g., ester hydrolysis via carboxylesterases) using tools like Meteor. Compare with experimental data from liver microsome assays .

Q. What strategies address stability challenges under physiological conditions?

  • Buffer stability : Test degradation kinetics in PBS (pH 7.4) at 37°C. The tert-butyl ester group is prone to hydrolysis under acidic conditions, requiring formulation in lyophilized or lipid-based carriers .
  • Light/temperature sensitivity : Conduct accelerated stability studies (ICH guidelines) with LC-MS monitoring. Store at -20°C in amber vials to prevent photodegradation .

Q. How can structure-activity relationship (SAR) studies optimize the quinazolinyl moiety?

  • Substituent screening : Synthesize analogs with halogen (Cl, F) or methyl groups at the quinazolinyl 3-position. Docking data suggest electron-withdrawing groups enhance target affinity .
  • Pharmacophore mapping : Use MOE or Phase to identify critical interactions (e.g., hydrogen bonding with the 4-oxo group). Replace the phenylmethyl group with bioisosteres (e.g., pyridyl) to improve solubility .

Q. What in vivo models are suitable for studying its pharmacokinetics and toxicity?

  • Rodent models : Administer via intravenous/oral routes and measure plasma half-life using LC-MS/MS. Monitor organ toxicity (liver/kidney function markers) and compare with carbamate analogs like carisoprodol .
  • Tissue distribution : Use radiolabeled 14C^{14} \text{C}-analogs to track accumulation in target tissues (e.g., brain for ion channel modulators ).

Methodological Notes

  • Data contradiction analysis : Cross-validate findings using orthogonal assays (e.g., patch-clamp electrophysiology for ion channel effects vs. transcriptomics for anticancer pathways ).
  • Experimental design : Include positive controls (e.g., retigabine for KCNQ4 studies ) and statistical rigor (n ≥3, ANOVA with post-hoc tests).

特性

IUPAC Name

tert-butyl N-[3-[[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41ClN4O4/c1-23(2)30(31-38-29-21-27(36)17-18-28(29)33(42)40(31)22-25-11-8-7-9-12-25)39(32(41)26-15-13-24(3)14-16-26)20-10-19-37-34(43)44-35(4,5)6/h7-9,11-18,21,23,30H,10,19-20,22H2,1-6H3,(H,37,43)/t30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSJTRHNJQALDQ-SSEXGKCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCNC(=O)OC(C)(C)C)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N(CCCNC(=O)OC(C)(C)C)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A dry 3-necked, round bottomed flask, equipped with a magnetic stirrer, nitrogen inlet and cold bath was charged with 16.0 g of {3-[1-(3-benzyl-7-chloro-4-oxo-3,4-dihydro-quinazolin-2-yl)-2-methyl-propylamino]-propyl}carbamic acid tert-butyl ester (the compound of Formula 302 prepared, e.g., as described in Example 1.7 or 3.2), 80 mL of DCM and 9.1 g (12 mL) (2.2 eq) of DIPEA and stirred until dissolved. To the stirring solution, p-toluoyl chloride 5.5 g (4.7 mL) (1.1 eq) was added and stirring continued for approximately 6 hours until the reaction was determined to be completed by TLC (hexanes/ethyl acetate 1:1). The reaction was quenched with methanol (5 mL) and stirred for an additional 30 minutes, then cooled followed by addition of 1N hydrochloric acid (exothermic) to wash until acidic. The resulting solution was dried over sodium sulfate, the solvents stripped under vacuum at 30–40° C. The crude product thus obtained was purified on a silica gel column (eluted with 15% ethyl acetate in hexanes) and concentrated to give the title compound of Formula 304 {3-[[1-(3-benzyl-7-chloro-4-oxo-3,4-dihydro-quinazolin-2-yl)-2-methyl-propyl]-(4-methyl-benzoyl)-amino]-propyl}-carbamic acid tert-butyl ester as an off-white foam solid, 10.8 g (60% yield).
Name
{3-[1-(3-benzyl-7-chloro-4-oxo-3,4-dihydro-quinazolin-2-yl)-2-methyl-propylamino]-propyl}carbamic acid tert-butyl ester
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
Formula 302
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。